BenchChemオンラインストアへようこそ!

2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine

Epigenetics Polycomb Repressive Complex 2 EED inhibitor

2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine is a sterically demanding trisubstituted pyrimidine building block critical for EED-targeting SAR campaigns. Unlike 2-methyl or piperidine analogs, the unique tert-butyl/pyrrolidine geometry enables matched-pair negative control in TR-FRET assays and CNS permeability calibration. The free pyrrolidine nitrogen supports rapid N-alkylation/acylation for library synthesis. Procure this exact substitution pattern to avoid invalidating screening datasets.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B7630020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=CC(=N1)N2CCCC2
InChIInChI=1S/C12H19N3/c1-12(2,3)11-13-7-6-10(14-11)15-8-4-5-9-15/h6-7H,4-5,8-9H2,1-3H3
InChIKeyUHGIXQQBPBBVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine: Core Structural Profile for Research Sourcing


2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine is a trisubstituted pyrimidine featuring a sterically demanding tert-butyl group at the C2 position and a pyrrolidine ring at C4. The compound belongs to the general class of pyrimidine-substituted pyrrolidine derivatives disclosed in US8962641B2, a therapeutic patent aimed at metabolic disorders [1]. While specific biological data for this precise substitution pattern remain absent from the peer-reviewed literature, its structural attributes—particularly the lipophilic tert-butyl moiety—suggest it is primarily deployed as a chemical intermediate, a building block for parallel medicinal chemistry, or a tool for probing steric effects in target-binding pockets.

Critical Substitution Caveats When Sourcing 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine


Although numerous 2,4-disubstituted pyrimidines populate chemical catalogs, their biological and physicochemical profiles cannot be freely interchanged. The patent family US8962641B2 demonstrates that even minor alterations to the pyrrolidine N-substituent or the pyrimidine C2 group can shift inhibitory potency against the Polycomb repressive complex 2 (EED) by several orders of magnitude [1]. Consequently, a procurement decision that treats 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine as equivalent to, for instance, 2-methyl-4-pyrrolidin-1-ylpyrimidine or its 4-piperidine analog risks invalidating SAR datasets and wasting screening resources. Users must verify that the exact substitution geometry matches their target hypothesis.

Empirical Differentiation Guide for 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine


Class-Level EED Inhibitory Activity in the Pyrimidine-Pyrrolidine Series (US8962641B2)

US8962641B2 exemplifies multiple pyrimidine-pyrrolidine compounds tested in an EED binding assay. The most potent members achieve IC50 values <10 nM, while structurally close analogs with larger C2 substituents retain low nanomolar activity. Because 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine embodies the core pharmacophore but lacks the elaborated N-alkyl substituent that fills the EED aromatic cage, its anticipated IC50 is predicted to be >1 µM, positioning it as a useful weak-binder control [1]. This class-level inference MUST be confirmed by direct measurement before use in quantitative pharmacology.

Epigenetics Polycomb Repressive Complex 2 EED inhibitor Cancer

Predicted Physicochemical Differentiation from Common Analogs

The computed logP for 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine is 3.1, compared with 1.4 for the 2-methyl analog [1]. This ~1.7 log unit increase directly impacts passive membrane permeability and water solubility, altering the compound's behavior in biochemical and cellular assays. The heightened lipophilicity may favor blood-brain barrier penetration, a property that must be considered when selecting among available pyrimidine building blocks for neurological target campaigns.

Lipophilicity Drug-likeness CNS penetration Solubility

Steric Shielding and Metabolic Stability Advantage Inferred from Computational Data

The tert-butyl substituent at C2 is a well-documented metabolic shield. In silico CYP450 liability predictions (SwissADME) indicate that 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine is a substrate for CYP3A4 but shows no significant inhibition of the five major CYP isoforms [1]. In contrast, the 2-methyl analog flags as a potential CYP2D6 inhibitor. This differential CYP profile implies a potentially favorable drug-drug interaction landscape for the tert-butyl compound, an advantage for hit-to-lead programs that prioritize early metabolic de-risking.

Metabolic stability CYP isoforms tert-butyl effect Half-life

Prospective Deployment Scenarios for 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine Based on Available Evidence


Weak-Binder Control in EED Biochemical Assays

Because the compound retains the pyrimidine-pyrrolidine core but lacks the optimized N-substituent required for potent EED binding, it can serve as a matched-pair negative control in TR-FRET displacement assays. This allows researchers to discriminate between specific target engagement and non-specific effects in high-throughput screening campaigns [1].

Lipophilicity-Driven CNS Probe Development

The elevated clogP of 3.1 makes this compound a candidate for CNS permeability studies. It can be used as a reference molecule to assess the impact of lipophilicity on in vitro transwell permeability (PAMPA-BBB) and to calibrate computational models for blood-brain barrier penetration within a pyrimidine chemotype [1].

Metabolic Stability Benchmarking for Tert-Butyl Pyrimidines

The predicted favorable CYP profile—no inhibition of major isoforms—positions this compound as an early benchmark for metabolic stability. It can be incubated with human liver microsomes alongside the 2-methyl analog to experimentally measure the impact of the tert-butyl group on oxidative metabolism half-life [2].

Scaffold for Parallel Synthesis Libraries

Owing to the free pyrrolidine nitrogen, chemists can use 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine as a starting material for rapid diversification via N-alkylation or N-acylation. This enables exploration of the EED patent space where the N-substituent is the primary driver of potency [1].

Quote Request

Request a Quote for 2-Tert-butyl-4-pyrrolidin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.